

Independent Validation of Cenicriviroc in Nonalcoholic Steatohepatitis: A Comparative Analysis

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Compound of Interest		
Compound Name:	Cenicriviroc mesylate	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cenicriviroc's (CVC) performance in clinical trials for Nonalcoholic Steatohepatitis (NASH) with other therapeutic alternatives. The data presented is based on published research findings, with a focus on quantitative outcomes and experimental methodologies.

Cenicriviroc, a dual antagonist of C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5), has been investigated as a potential treatment for liver fibrosis in adults with NASH. Its mechanism of action targets the inflammatory pathways that contribute to liver damage. This guide summarizes the key clinical trial findings for CVC and places them in the context of other agents in the NASH therapeutic landscape.

Cenicriviroc: Comparison of Phase 2b and Phase 3 Clinical Trial Outcomes

The development of Cenicriviroc for NASH has been marked by conflicting results between its Phase 2b (CENTAUR) and Phase 3 (AURORA) clinical trials. While the CENTAUR study demonstrated a significant anti-fibrotic effect, the larger AURORA study was terminated early due to a lack of efficacy. This discrepancy is a critical point of analysis for understanding the therapeutic potential of CVC.



Ouantitative Data Summary

Endpoint	CENTAUR (Phase 2b) - Year 1[1][2]	AURORA (Phase 3) - Month 12[3]
Primary Endpoint	≥2-point improvement in NAS and no worsening of fibrosis	≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis
Cenicriviroc	16%	22.3%
Placebo	19%	25.5%
p-value	0.52	0.21
Key Secondary Endpoint	Improvement in fibrosis by ≥1 stage and no worsening of SH	Resolution of steatohepatitis and no worsening of fibrosis
Cenicriviroc	20%	23.0%
Placebo	10%	27.2%
p-value	0.02	0.21

Experimental Protocols CENTAUR (NCT02217475) Study Design[4]

The CENTAUR study was a Phase 2b, randomized, double-blind, placebo-controlled, multinational trial.

- Population: Adults with histological evidence of NASH, a Nonalcoholic Fatty Liver Disease
 Activity Score (NAS) of ≥ 4, and liver fibrosis (stages 1-3).
- Intervention: Participants were randomized to receive either 150 mg of Cenicriviroc or a placebo once daily.
- Primary Outcome: The primary endpoint was the proportion of subjects with a ≥2-point improvement in NAS and no worsening of fibrosis at year 1.
- Key Secondary Outcome: A key secondary endpoint was the proportion of subjects with an improvement in fibrosis by ≥1 stage with no worsening of steatohepatitis.



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AURORA (NCT03028740) Study Design[5][6][7]

The AURORA study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to confirm the efficacy and safety of Cenicriviroc.

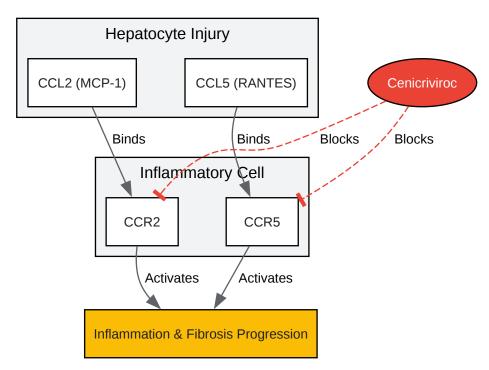
- Population: Approximately 2000 adults aged 18-75 years with histological evidence of NASH and Stage F2 or F3 fibrosis.
- Intervention: Participants were randomized 2:1 to receive 150 mg of Cenicriviroc or a placebo orally once daily.
- Primary Outcome: The primary efficacy endpoint for Part 1 was the proportion of subjects with a ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12.
- Status: The study was terminated early due to a lack of efficacy based on a planned interim analysis.[4]

Signaling Pathways and Experimental Workflow

The therapeutic rationale for Cenicriviroc is based on its ability to block the CCR2 and CCR5 signaling pathways, which are crucial in the recruitment of inflammatory cells to the liver, a key process in the progression of NASH and fibrosis.



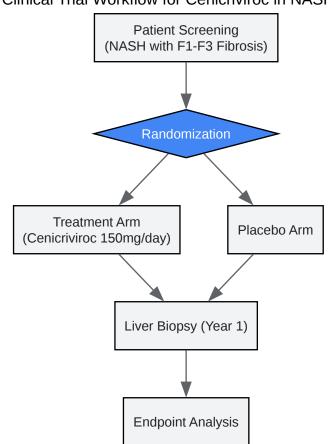
Cenicriviroc Mechanism of Action



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Caption: Cenicriviroc blocks CCR2 and CCR5 receptors on inflammatory cells.





Clinical Trial Workflow for Cenicriviroc in NASH

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Caption: Simplified workflow of the CENTAUR and AURORA clinical trials.

Comparison with Alternative NASH Therapies

The landscape of NASH drug development is rapidly evolving, with several candidates targeting different pathways. Here, we compare the pivotal trial results of Cenicriviroc with other notable agents.

Quantitative Data Summary of Alternative Agents



Drug (Trial)	Mechanism of Action	Primary Endpoint	Drug (%)	Placebo (%)	p-value
Obeticholic Acid (REGENERA TE)[5][6][7][8] [9]	FXR Agonist	≥1 stage fibrosis improvement with no worsening of NASH	22.4% (25mg)	9.6%	<0.0001
Selonsertib (STELLAR-3 & STELLAR- 4)[10][11][12] [13][14]	ASK1 Inhibitor	≥1 stage fibrosis improvement with no worsening of NASH	9.3% (18mg, STELLAR-3) 14.4% (18mg, STELLAR-4)	13.2% (STELLAR-3) 12.8% (STELLAR-4)	0.49 (STELLAR-3) 0.56 (STELLAR-4)
Resmetirom (MAESTRO- NASH)[15] [16][17][18]	THR-β Agonist	NASH resolution with no worsening of fibrosis AND Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score	25.9% (80mg) / 29.9% (100mg) 24.2% (80mg) / 25.9% (100mg)	9.7% 14.2%	<0.001 (both endpoints and doses)

This comparative data highlights the challenges in NASH drug development, with several agents failing to meet their primary endpoints in late-stage trials. The conflicting results of Cenicriviroc's Phase 2 and Phase 3 trials underscore the complexities of this disease and the difficulty in translating promising early-phase results into definitive clinical efficacy. Researchers and drug development professionals should consider these findings when evaluating novel therapeutic strategies for NASH.



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